(2R,3S)-3-amino-1-chloro-4-phenylbutan-2-ol
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Overview
Description
(2R,3S)-3-amino-1-chloro-4-phenylbutan-2-ol is a chiral compound with significant interest in the fields of organic chemistry and pharmaceuticals. This compound features a unique combination of functional groups, including an amino group, a chloro group, and a hydroxyl group, attached to a phenyl-substituted butane backbone. Its stereochemistry is defined by the (2R,3S) configuration, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-amino-1-chloro-4-phenylbutan-2-ol typically involves multi-step organic reactions. One common method starts with the preparation of a suitable precursor, such as (2R,3S)-3-t-butyloxycarboryl amino-1-halogen-2-hydroxy-4-phenyl butane. This precursor undergoes cyclization in a nonpolar solvent under the action of an alkali water solution to yield the desired compound . The process is efficient, with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of optimized reaction conditions, such as controlled temperature and solvent systems, ensures high efficiency and cost-effectiveness. The final product is typically purified through crystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-3-amino-1-chloro-4-phenylbutan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to a hydrocarbon.
Addition Reactions: The amino group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of amino alcohols or other substituted derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
(2R,3S)-3-amino-1-chloro-4-phenylbutan-2-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (2R,3S)-3-amino-1-chloro-4-phenylbutan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-2,3-dibromobutane: Similar stereochemistry but different functional groups.
(2R,3S)-isocitric acid: Similar stereochemistry but different chemical structure and properties.
Uniqueness
(2R,3S)-3-amino-1-chloro-4-phenylbutan-2-ol is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
160233-25-0 |
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Molecular Formula |
C10H14ClNO |
Molecular Weight |
199.68 g/mol |
IUPAC Name |
(2R,3S)-3-amino-1-chloro-4-phenylbutan-2-ol |
InChI |
InChI=1S/C10H14ClNO/c11-7-10(13)9(12)6-8-4-2-1-3-5-8/h1-5,9-10,13H,6-7,12H2/t9-,10-/m0/s1 |
InChI Key |
YXWOYBQZWSLSMU-UWVGGRQHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]([C@H](CCl)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(CCl)O)N |
Origin of Product |
United States |
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